molecular formula C15H23NO2S2 B2772061 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(phenylthio)propanamide CAS No. 1396746-21-6

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(phenylthio)propanamide

Cat. No.: B2772061
CAS No.: 1396746-21-6
M. Wt: 313.47
InChI Key: OFBSTOSTBUOSPL-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(phenylthio)propanamide, also known as HMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMBP is a thiol-containing compound that is synthesized by the reaction of 3-phenylthiopropanoyl chloride with 2-hydroxy-2-methyl-4-(methylthio)butyric acid.

Scientific Research Applications

Mass Spectral Analysis in Chemical Structures

The mass spectral behavior of related compounds indicates significant insights into the cleavage of acylamino substituents and the elimination of a hydroxyl radical, which can be pivotal in understanding the structural integrity and reactivity of complex organic compounds like N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(phenylthio)propanamide. This information is crucial for the synthesis and analysis of similar chemical structures in research and development (Mallen, Cort, & Cockerill, 1979).

Inhibition of Estrogen Biosynthesis

Research on 3-alkyl-substituted compounds with similar structural motifs has demonstrated significant inhibition of estrogen biosynthesis, indicating potential applications in the treatment of hormone-dependent cancers. The detailed study and evaluation of these compounds provide a basis for exploring this compound in similar contexts, potentially offering new avenues for cancer therapy (Hartmann & Batzl, 1986).

Pharmacokinetics and Metabolism in Preclinical Studies

The study of selective androgen receptor modulators (SARMs) provides insights into the pharmacokinetics and metabolism of compounds with complex structures, including this compound. Understanding how such compounds are absorbed, metabolized, and cleared in biological systems is crucial for drug development, especially for androgen-dependent diseases (Wu et al., 2006).

Synthesis of Functionalized Cyclopropanes

The chemical synthesis of functionalized cyclopropanes using related compounds indicates methods for producing highly stereoselective cyclopropane derivatives. Such synthetic approaches can be applied to the development of novel pharmaceuticals and materials, demonstrating the broad applicability of this compound in chemical synthesis (Tanaka, Minami, & Kaji, 1987).

Development of Metal-Free Catalysis for Hydrogen Peroxide Synthesis

The exploration of mesoporous nitrogen-doped carbon derived from related ionic liquids for the electrocatalytic synthesis of hydrogen peroxide presents a novel, sustainable approach to H2O2 production. This research highlights the potential of this compound in the development of new catalytic systems for chemical manufacturing (Fellinger, Hasché, Strasser, & Antonietti, 2012).

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S2/c1-15(18,9-11-19-2)12-16-14(17)8-10-20-13-6-4-3-5-7-13/h3-7,18H,8-12H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBSTOSTBUOSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)CCSC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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